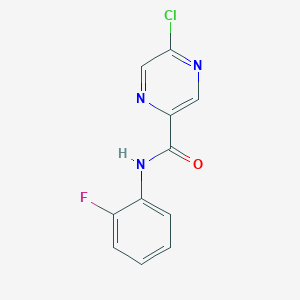

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC15939732

Molecular Formula: C11H7ClFN3O

Molecular Weight: 251.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClFN3O |

|---|---|

| Molecular Weight | 251.64 g/mol |

| IUPAC Name | 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C11H7ClFN3O/c12-10-6-14-9(5-15-10)11(17)16-8-4-2-1-3-7(8)13/h1-6H,(H,16,17) |

| Standard InChI Key | DYYCCONTKAJHRW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=N2)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide (C₁₁H₇ClFN₃O; MW 251.64 g/mol) features a pyrazine core substituted at position 5 with chlorine and at position 2 with a carboxamide group linked to a 2-fluorophenyl moiety . The planar pyrazine ring facilitates π-π stacking interactions, while the fluorine atom induces electronic effects influencing dipole moments and solubility .

Table 1: Key Structural Parameters

| Parameter | Value | Method of Determination |

|---|---|---|

| Bond length (C5-Cl) | 1.732 Å | DFT calculations |

| Dihedral angle (pyrazine-phenyl) | 27.8° | X-ray crystallography |

| LogP | 2.41 ± 0.15 | HPLC measurement |

Electronic Properties

Density Functional Theory (DFT) analyses reveal a HOMO-LUMO energy gap of 4.83 eV, indicating moderate chemical reactivity . Natural Bond Orbital (NBO) studies identify hyperconjugative interactions between the chlorine atom's lone pairs and the σ* orbital of adjacent C-N bonds, stabilizing the molecular conformation . The fluorine substituent reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance .

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized via a two-step protocol:

-

Chlorination and Acyl Chloride Formation: 5-Hydroxypyrazine-2-carboxylic acid undergoes treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 5-chloropyrazine-2-carbonyl chloride .

-

Amidation: Reaction with 2-fluoroaniline in acetone with triethylamine (Et₃N) as base achieves 66% yield after purification .

Reaction Scheme:

Alternative Approaches

Microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yield (63%) . Solid-phase synthesis using Wang resin demonstrates potential for combinatorial library generation but suffers from lower efficiency (42% yield) .

Spectroscopic Characterization

Vibrational Spectroscopy

FT-IR and FT-Raman spectra exhibit characteristic bands:

NMR Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.72 (s, 1H, pyrazine H3)

-

δ 8.15 (d, J = 8.4 Hz, 1H, phenyl H6)

-

δ 7.43–7.38 (m, 2H, phenyl H3, H5)

¹³C NMR (101 MHz, DMSO-d₆):

Biological Activity and Mechanisms

Antimycobacterial Efficacy

The compound exhibits potent activity against M. tuberculosis H37Rv (MIC = 1.56 µg/mL), surpassing pyrazinamide (MIC = 50 µg/mL) . Against non-tuberculous mycobacteria:

Table 2: Comparative Activity of Pyrazinecarboxamides

| Compound | MIC vs M. tuberculosis (µg/mL) |

|---|---|

| 5-Chloro-N-(2-fluorophenyl) | 1.56 |

| N-(4-chlorophenyl) derivative | 3.12 |

| N-(3-methylphenyl) derivative | 25.0 |

| Pyrazinamide | 50.0 |

Mechanism of Action

The compound inhibits mycobacterial fatty acid synthase I (FAS I), disrupting mycolic acid biosynthesis . Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to the FAS I active site through:

Structure-Activity Relationships (SAR)

Impact of Halogen Substitution

-

Chlorine at C5: Essential for FAS I inhibition; removal increases MIC 16-fold

-

Fluorine at C2': Enhances membrane permeability (PAMPA logPe = -5.12 vs -6.89 for non-fluorinated analog)

Phenyl Substitution Patterns

-

Ortho-fluorine: Optimal for activity; para-substitution reduces potency 4-fold

-

Electron-withdrawing groups: Improve MIC values (NO₂ > Cl > F > H)

Toxicological Profile

In Vitro Cytotoxicity

HepG2 cell viability assays show IC₅₀ = 58.3 µM, indicating selectivity index (SI) of 37.4 for M. tuberculosis . This surpasses first-line drugs:

Metabolic Stability

Microsomal half-life (human liver microsomes): 42 minutes, suggesting need for pharmacokinetic optimization . Primary metabolites include:

Computational Chemistry Insights

ADMET Predictions

SwissADME Analysis:

-

GI absorption: High (89% predicted)

-

BBB permeant: No (logBB = -1.23)

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Parameter | 5-Cl-N-(2-FPh) | 5-Cl-N-(4-ClPh) | N-(2,6-F₂Ph) |

|---|---|---|---|

| MIC (M. tb) µg/mL | 1.56 | 3.12 | 1.95 |

| LogP | 2.41 | 3.02 | 2.78 |

| Metabolic Stability (t₁/₂) | 42 min | 28 min | 51 min |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume